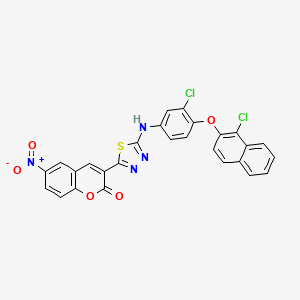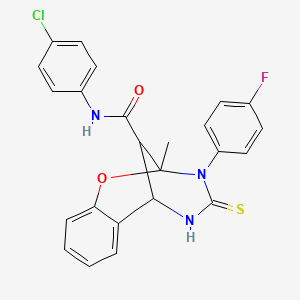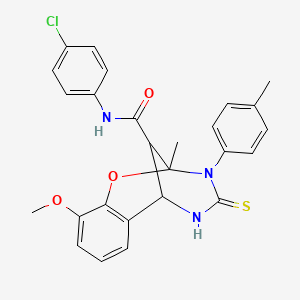
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chromenone core, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the nitro group. Subsequent steps involve the formation of the thiadiazole ring and the attachment of the chloronaphthalen-2-yloxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chloronaphthalen-2-yloxyphenyl moiety.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism by which 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazole derivatives, chromenone derivatives, and nitro-containing compounds. Examples include:
- 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one
- 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-bromo-2H-chromen-2-one
Uniqueness
What sets 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one apart is its combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C27H14Cl2N4O5S |
|---|---|
Peso molecular |
577.4 g/mol |
Nombre IUPAC |
3-[5-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyanilino]-1,3,4-thiadiazol-2-yl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C27H14Cl2N4O5S/c28-20-13-16(6-9-22(20)37-23-8-5-14-3-1-2-4-18(14)24(23)29)30-27-32-31-25(39-27)19-12-15-11-17(33(35)36)7-10-21(15)38-26(19)34/h1-13H,(H,30,32) |
Clave InChI |
LJRZIGZYVOEJEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=NN=C(S4)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11219847.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11219854.png)

![N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219856.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219869.png)
![3-Hydroxy-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11219877.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B11219888.png)
![2-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11219907.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11219911.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11219923.png)
![4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219931.png)
![N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11219937.png)
![2-(4-Fluorophenyl)-4-[3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11219938.png)
